![molecular formula C30H48O2 B12292789 1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona es un compuesto orgánico complejo con una estructura única. Se caracteriza por múltiples grupos metilo y un núcleo de ciclopenta[a]crisen-9-ona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona implica múltiples pasos. Los materiales de partida suelen incluir moléculas orgánicas más simples que experimentan una serie de reacciones como la alquilación, la ciclización y la oxidación. Las condiciones de reacción específicas, como la temperatura, la presión y el uso de catalizadores, son cruciales para la síntesis exitosa de este compuesto.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) garantiza la pureza y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO₄) y agentes reductores como el hidruro de aluminio y litio (LiAlH₄). Las condiciones de reacción como la temperatura, el solvente y el pH juegan un papel importante en la determinación del resultado de estas reacciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona implica su interacción con objetivos moleculares y vías específicas. Estos pueden incluir enzimas, receptores y vías de señalización que regulan diversos procesos biológicos. Los efectos del compuesto están mediados a través de su unión a estos objetivos, lo que lleva a cambios en las funciones celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,11a-pentametil-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-8-il]metil acetato
- 1-(3-Hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]crisen-9-ol
Unicidad
1-(3-hidroxiprop-1-en-2-il)-3a,5a,5b,8,8,11a-hexametil-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahidro-1H-ciclopenta[a]crisen-9-ona es único debido a sus características estructurales específicas, como la presencia de múltiples grupos metilo y el núcleo de ciclopenta[a]crisen-9-ona. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZPUNHXGLZSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
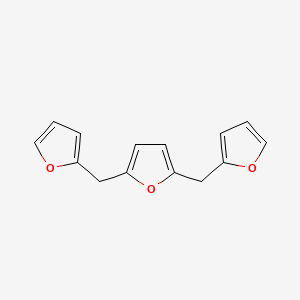
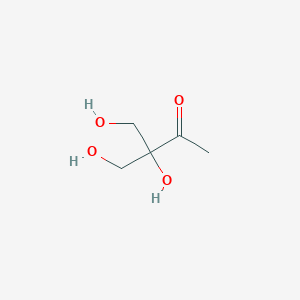
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
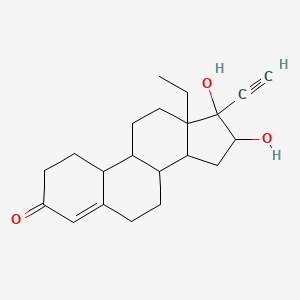
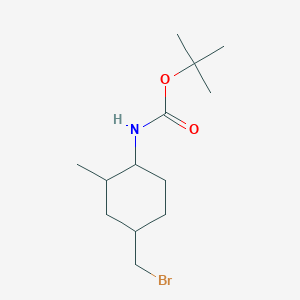
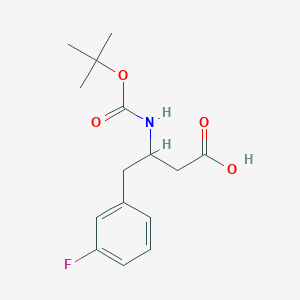

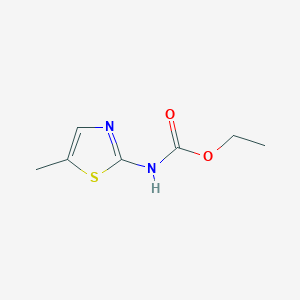

![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)
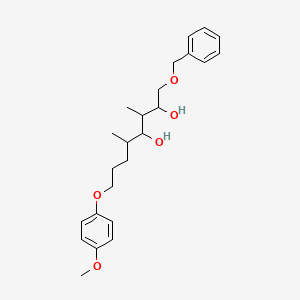

![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
